

An In-depth Technical Guide to 3,4-Dinitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dinitroaniline

Cat. No.: B181568

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dinitroaniline is a significant organic compound, distinguished by a benzene ring substituted with an amino group and two nitro groups at the 3 and 4 positions.^[1] This arrangement of functional groups imparts unique chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of a diverse array of industrially important chemicals, including dyes, pesticides, and herbicides.^[1] Of particular interest to the drug development community, the dinitroaniline scaffold is a key pharmacophore in certain therapeutic areas, and **3,4-Dinitroaniline** serves as a crucial building block for various heterocyclic systems with demonstrated biological activity.

This technical guide provides a comprehensive overview of **3,4-Dinitroaniline**, encompassing its fundamental properties, detailed synthesis and analytical protocols, and a discussion of its applications, with a focus on its relevance to pharmaceutical research and development.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of **3,4-Dinitroaniline** is paramount for its safe handling, effective use in synthesis, and accurate analysis.

CAS Number: 610-41-3^[2]

Molecular Formula: $C_6H_5N_3O_4$ [3]

Molecular Weight: 183.12 g/mol [3]

Table 1: Key Physicochemical Properties of **3,4-Dinitroaniline**

Property	Value	Reference(s)
Appearance	Beige to brown solid	[3]
Melting Point	154-158 °C	[3]
Boiling Point	71 °C	[3]
Density	1.376 g/mL at 25 °C	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]
pKa	0.26 ± 0.10 (Predicted)	[3]

Synonyms: 1-Amino-3,4-dinitrobenzene, 3,4-Dinitrobenzenamine [3]

Synthesis of 3,4-Dinitroaniline

The synthesis of **3,4-Dinitroaniline** can be approached through several routes, primarily involving the nitration of a substituted aniline or the amination of a dinitro-substituted benzene derivative. The choice of starting material and reaction conditions is critical to ensure the desired regioselectivity and to minimize the formation of isomeric impurities.

Experimental Protocol: Synthesis from Acetanilide (A Multi-step Approach)

This protocol outlines a common laboratory-scale synthesis of **3,4-Dinitroaniline** starting from aniline, which involves protection of the amino group, followed by a two-step nitration and subsequent deprotection.

Step 1: Acetylation of Aniline to form Acetanilide This initial step protects the highly reactive amino group from oxidation and directs the subsequent nitration primarily to the para position.

- Procedure:

- In a suitable flask, dissolve aniline in glacial acetic acid.
- Slowly add acetic anhydride to the solution while stirring.
- Heat the reaction mixture under reflux for a designated period.
- Pour the cooled reaction mixture into cold water to precipitate the acetanilide.
- Filter the crude acetanilide, wash with cold water, and dry.

Step 2: Mononitration of Acetanilide to form p-Nitroacetanilide The acetylated amino group is an ortho-, para-director, with the para-product being the major isomer due to steric hindrance.

- Procedure:

- Dissolve the dried acetanilide in a mixture of concentrated sulfuric acid and glacial acetic acid.
- Cool the mixture in an ice bath.
- Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining a low temperature.
- After the addition is complete, allow the reaction to stir at a controlled temperature.
- Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.
- Filter, wash thoroughly with cold water, and dry the product.

Step 3: Nitration of p-Nitroacetanilide to form 3,4-Dinitroacetanilide The second nitration is directed by the existing substituents to the position ortho to the amino group and meta to the nitro group.

- Procedure:

- Suspend p-nitroacetanilide in concentrated sulfuric acid.

- Cool the mixture and slowly add fuming nitric acid, keeping the temperature low.
- Carefully heat the reaction mixture to facilitate the second nitration.
- Cool the reaction and pour it onto ice to precipitate the 3,4-dinitroacetanilide.
- Filter, wash with water, and dry.

Step 4: Hydrolysis of 3,4-Dinitroacetanilide to **3,4-Dinitroaniline** The final step involves the removal of the acetyl protecting group to yield the desired product.

- Procedure:
 - Reflux the 3,4-dinitroacetanilide in an aqueous solution of sulfuric acid.
 - Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the **3,4-Dinitroaniline**.
 - Filter the product, wash with water until neutral, and dry.
 - Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure **3,4-Dinitroaniline**.



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Caption: Multi-step synthesis of **3,4-Dinitroaniline** from Aniline.

Spectroscopic Characterization

Accurate characterization of **3,4-Dinitroaniline** is essential for confirming its identity and purity. The following sections provide an overview of its key spectroscopic features. While experimental spectra for **3,4-Dinitroaniline** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **3,4-Dinitroaniline** is expected to show characteristic absorption bands for the amino and nitro functional groups, as well as the aromatic ring.

Table 2: Expected IR Absorption Bands for **3,4-Dinitroaniline**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500 - 3300	N-H Stretch	Primary Amine
3100 - 3000	C-H Stretch	Aromatic Ring
1640 - 1590	N-H Bend	Primary Amine
1600 - 1450	C=C Stretch	Aromatic Ring
1550 - 1490	Asymmetric NO ₂ Stretch	Nitro Group
1370 - 1330	Symmetric NO ₂ Stretch	Nitro Group
850 - 800	C-H Out-of-plane Bend	1,2,4-Trisubstituted Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **3,4-Dinitroaniline** will display signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the amino and nitro groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts determined by the attached functional groups.

Note: Experimental NMR data for **3,4-Dinitroaniline** is not widely published. The interpretation provided is based on general principles of NMR spectroscopy and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **3,4-Dinitroaniline**.

- Expected Molecular Ion Peak (M^+): $m/z = 183.03$
- Key Fragmentation Pathways: Loss of nitro groups (NO_2), and other characteristic fragmentations of aromatic nitro compounds.

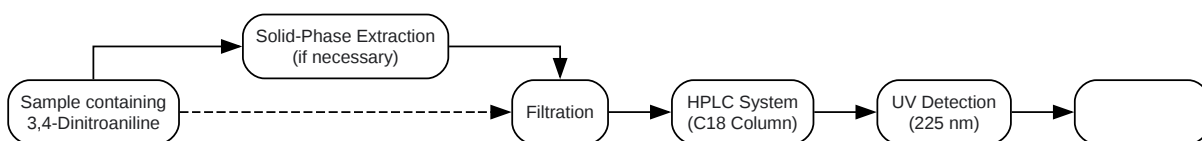
Analytical Methods

The quantitative analysis of **3,4-Dinitroaniline** is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) Protocol

This section provides a general protocol for the analysis of dinitroanilines by HPLC, which can be adapted for **3,4-Dinitroaniline**.[\[4\]](#)

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., Agilent TC-C18).[\[4\]](#)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) can be used under isocratic conditions.[\[4\]](#)
- Flow Rate: 1.0 mL/min.[\[4\]](#)
- Detection: UV detection at a wavelength of 225 nm.[\[4\]](#)
- Sample Preparation: Samples should be dissolved in a suitable solvent, filtered, and diluted as necessary to fall within the linear range of the calibration curve. For trace analysis in complex matrices like wastewater, a solid-phase extraction (SPE) step may be required for sample clean-up and concentration.[\[4\]](#)



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Caption: General workflow for the HPLC analysis of **3,4-Dinitroaniline**.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides excellent separation and definitive identification of **3,4-Dinitroaniline**.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[5]
- Carrier Gas: Helium or Hydrogen.
- Injection: Splitless injection is typically used for trace analysis.
- Temperature Program: A temperature gradient is employed to ensure good separation of components. For example, an initial temperature of 70°C held for 2 minutes, followed by a ramp to 280°C.[5]
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to include the molecular ion and key fragments of **3,4-Dinitroaniline**.

Chemical Reactivity and Applications in Synthesis

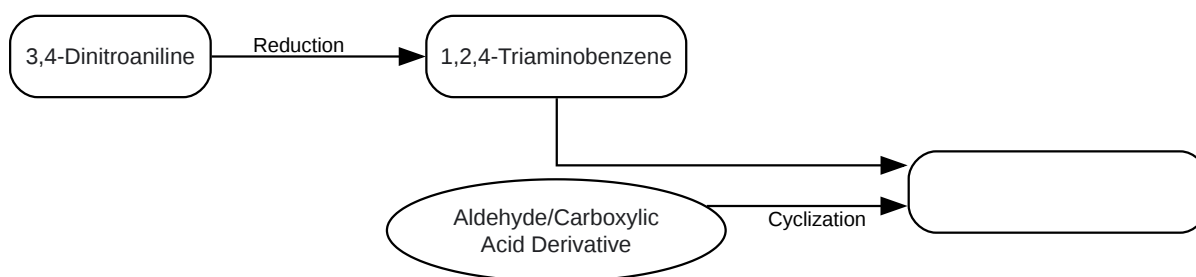
The chemical reactivity of **3,4-Dinitroaniline** is dominated by the amino group and the two electron-withdrawing nitro groups.

Reduction of Nitro Groups

A characteristic reaction of dinitroanilines is the reduction of the nitro groups to amino groups. [6] This can be achieved using various reducing agents, such as sodium sulfide or catalytic hydrogenation.[6] The resulting triaminobenzene derivatives are valuable precursors for the synthesis of heterocyclic compounds.

Precursor for Benzimidazole Synthesis

3,4-Dinitroaniline is a key starting material for the synthesis of various benzimidazole derivatives. The general strategy involves the reduction of the nitro groups to form a diamine, which is then cyclized with a suitable one-carbon synthon (e.g., an aldehyde or carboxylic acid derivative). Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anthelmintic (e.g., albendazole, fenbendazole), antiulcer, and anticancer properties.[7][8]



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Caption: General synthetic pathway to benzimidazoles from **3,4-Dinitroaniline**.

Relevance in Drug Development

The dinitroaniline class of compounds has garnered interest in drug discovery due to their mechanism of action, which involves the disruption of microtubule polymerization.[5] This mode of action is the basis for their use as herbicides and has also been explored for potential applications in oncology and as antiparasitic agents. While many dinitroaniline-based drugs are 2,6-disubstituted, the 3,4-dinitro isomer serves as an important synthetic intermediate for accessing other classes of bioactive molecules.

As mentioned, its role as a precursor to benzimidazoles is particularly noteworthy. For instance, the synthesis of anthelmintic drugs like fenbendazole involves a multi-step process that starts with a substituted nitroaniline.[8] The 4-amino-3-nitro-phenylthioether core, which can be derived from **3,4-Dinitroaniline**, is a key structural motif in the synthesis of such benzimidazole-based anthelmintics.

Safety and Handling

3,4-Dinitroaniline is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
- Handling: Use only in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product.
- Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.

Conclusion

3,4-Dinitroaniline is a versatile and important chemical intermediate with a well-defined set of physicochemical properties. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable through established organic chemistry methodologies. The reactivity of its functional groups, particularly the ability to undergo reduction of its nitro groups, makes it a valuable precursor for the synthesis of more complex molecules, most notably benzimidazole derivatives, which are of significant interest in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective utilization in research and development.

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